

Application Notes and Protocols: AMZ30

Treatment for Studying Muscle Cell Differentiation

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Compound of Interest

Compound Name: AMZ30

Cat. No.: B15614029

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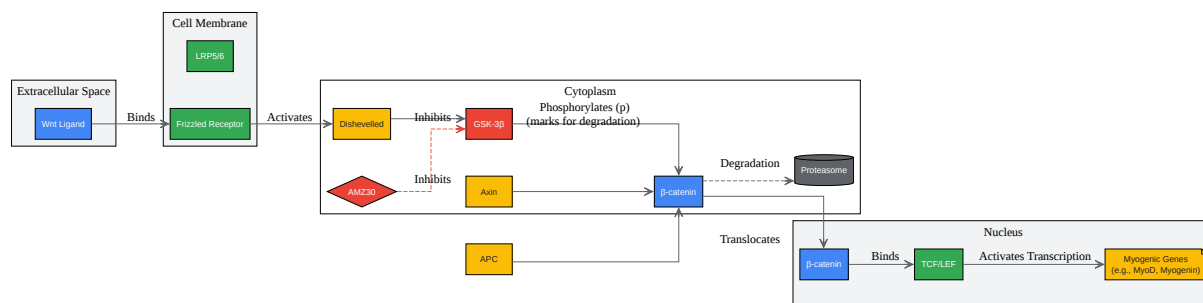
Introduction

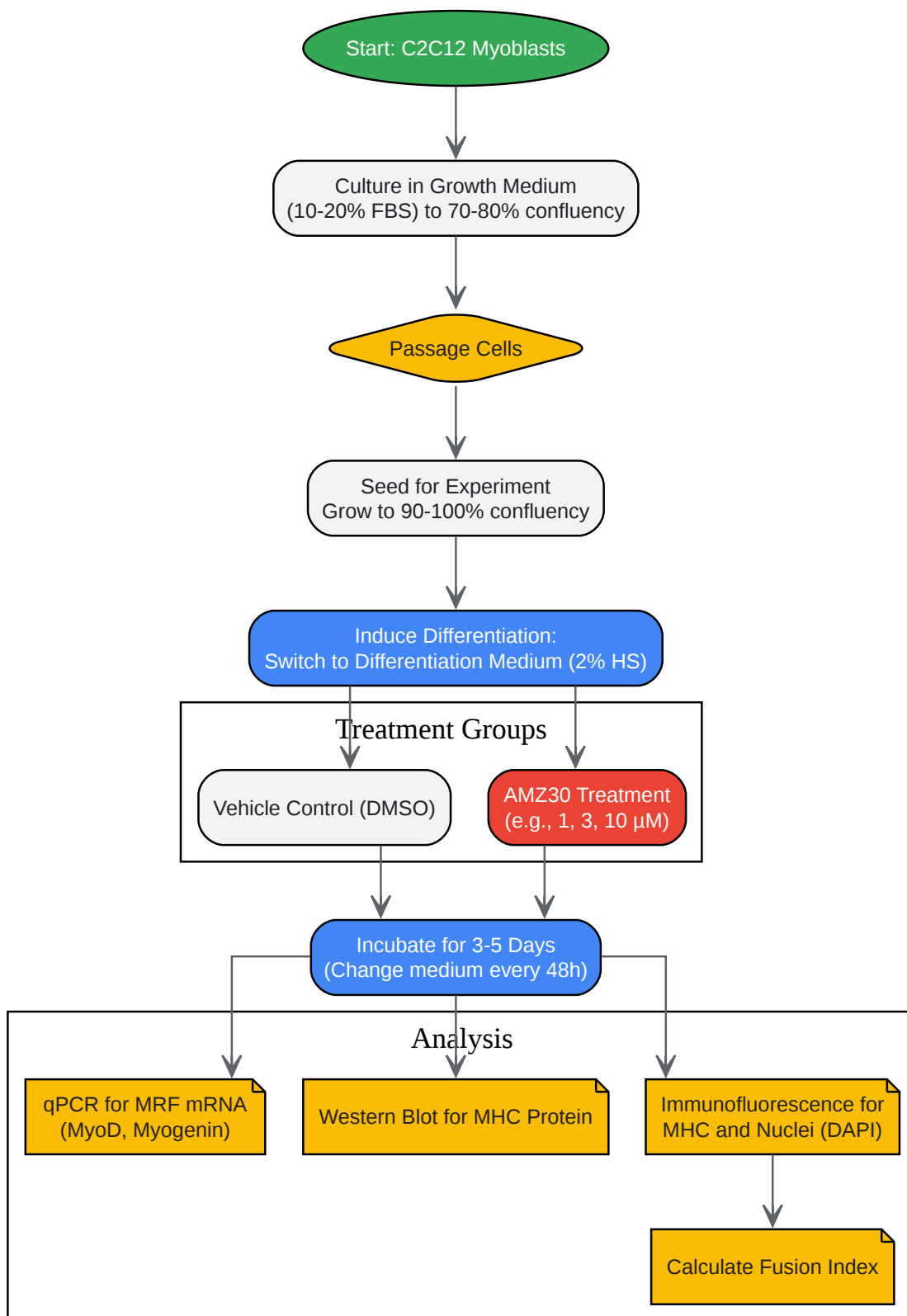
AMZ30 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 β (GSK-3 β). GSK-3 β is a key negative regulator in the canonical Wnt/ β -catenin signaling pathway, which plays a crucial role in myogenesis.[1][2] By inhibiting GSK-3 β , **AMZ30** stabilizes β -catenin, allowing its translocation to the nucleus to activate the transcription of myogenic regulatory factors (MRFs) such as MyoD and myogenin.[3][4] This targeted action makes **AMZ30** a valuable tool for in vitro studies of skeletal muscle differentiation, offering a method to robustly induce and synchronize the differentiation of myoblasts into myotubes. These application notes provide detailed protocols for utilizing **AMZ30** to study its effects on muscle cell differentiation, particularly using the C2C12 myoblast cell line.[5][6]

Mechanism of Action: Wnt/ β -catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 β is active and phosphorylates β -catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1][7] **AMZ30** inhibits GSK-3 β , preventing the phosphorylation and degradation of β -catenin. This leads to the accumulation of β -catenin in the cytoplasm and its subsequent translocation into the nucleus. In the nucleus, β -

catenin associates with TCF/LEF transcription factors to activate the expression of target genes that promote myogenic differentiation.[1][3]





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